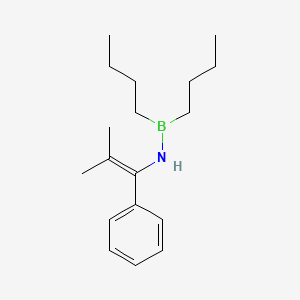
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate is a complex organic compound with significant applications in the field of vaccine development and gene therapy. This compound is known for its role as an excipient in vaccines, particularly in the development of COVID-19 vaccines and drug delivery systems for gene therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate involves multiple steps, starting with the preparation of the nonadecanedioic acid backbone. The key steps include:
Esterification: Nonadecanedioic acid is esterified with 2-butyloctanol to form the bis(2-butyloctyl) ester.
Amidation: The ester is then reacted with N-(3-(dimethylamino)propyl)-2-ethylheptanamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation reactions, utilizing high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and purity. The process may involve:
Catalysts: Use of acid or base catalysts to accelerate the esterification and amidation reactions.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate has several scientific research applications:
Vaccine Development: Used as an excipient in the formulation of vaccines, including COVID-19 vaccines
Gene Therapy: Utilized in the delivery of gene therapy drugs, enhancing the stability and delivery efficiency of therapeutic agents
Drug Delivery Systems: Employed in the development of lipid nanoparticles for targeted drug delivery.
Mécanisme D'action
The mechanism by which Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate exerts its effects involves:
Molecular Targets: The compound interacts with cellular membranes, facilitating the delivery of therapeutic agents into cells.
Pathways Involved: It enhances the stability and bioavailability of drugs by forming stable complexes with therapeutic agents, allowing for efficient delivery and release within target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: A similar compound with slight variations in the amide group.
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)octadecanedioate: Another similar compound with a different backbone structure.
Uniqueness
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate is unique due to its specific structure, which provides optimal properties for use as an excipient in vaccines and gene therapy. Its ability to form stable complexes with therapeutic agents and enhance their delivery efficiency sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C57H112N2O5 |
|---|---|
Poids moléculaire |
905.5 g/mol |
Nom IUPAC |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-(2-ethylheptanoyl)amino]nonadecanedioate |
InChI |
InChI=1S/C57H112N2O5/c1-9-15-20-31-40-51(38-18-12-4)49-63-55(60)45-35-28-24-22-26-33-43-54(59(48-37-47-58(7)8)57(62)53(14-6)42-30-17-11-3)44-34-27-23-25-29-36-46-56(61)64-50-52(39-19-13-5)41-32-21-16-10-2/h51-54H,9-50H2,1-8H3 |
Clé InChI |
OBLOMQLYESVEMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)N(CCCN(C)C)C(=O)C(CC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




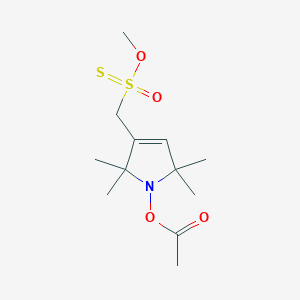
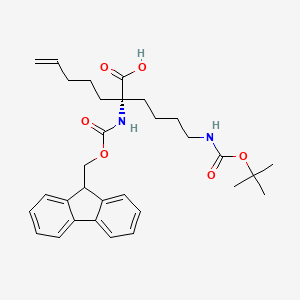
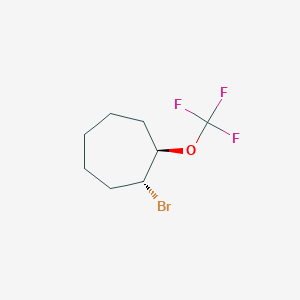
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

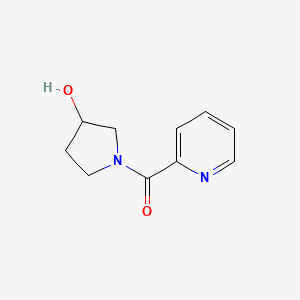
![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)
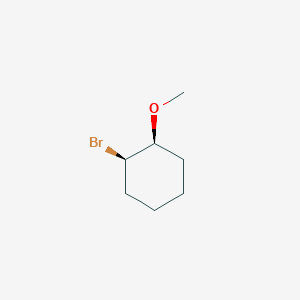

![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
